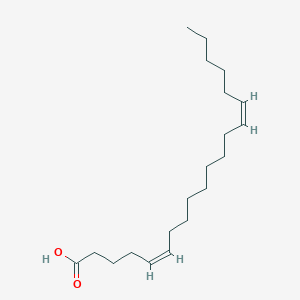

5(z), 14(z)-Eicosadienoic acid

CAS No.:

Cat. No.: VC13394291

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H36O2 |

|---|---|

| Molecular Weight | 308.5 g/mol |

| IUPAC Name | (5Z,14Z)-icosa-5,14-dienoic acid |

| Standard InChI | InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22)/b7-6-,16-15- |

| Standard InChI Key | ZPYAEYLYGOTGGC-OYAITDOQSA-N |

| Isomeric SMILES | CCCCC/C=C\CCCCCCC/C=C\CCCC(=O)O |

| SMILES | CCCCCC=CCCCCCCCC=CCCCC(=O)O |

| Canonical SMILES | CCCCCC=CCCCCCCCC=CCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5(Z),14(Z)-Eicosadienoic acid is a straight-chain carboxylic acid with 20 carbon atoms and two double bonds in the cis (Z) configuration. The double bonds are located between carbons 5–6 and 14–15, as indicated by its systematic name: (5Z,14Z)-icosa-5,14-dienoic acid . The lipid number C20:2 reflects its 20-carbon chain and two double bonds.

Key Structural Features:

-

Molecular Formula:

-

Molecular Weight: 308.5 g/mol

The compound’s isomeric purity (>98%) and liquid physical state under standard conditions make it suitable for experimental use .

Comparative Analysis of Eicosadienoic Acid Isomers

Eicosadienoic acids exhibit structural diversity based on double-bond positioning. For example:

-

(11Z,14Z)-Eicosadienoic acid (CAS 5598-38-9): Double bonds at C11–C12 and C14–C15, associated with human milk and placental tissue .

-

(5Z,9Z)-Eicosadienoic acid: Studied for its role in hybrid molecule synthesis and antitumor copper complexes .

Synthesis and Chemical Reactivity

Critical Steps in Dienoic Acid Synthesis:

-

Cyclomagnesiation: Formation of magnesacyclopentane intermediates using Grignard reagents .

-

Hydrolysis and Oxidation: Conversion of intermediates to carboxylic acids via Jones reagent .

-

Purification: Chromatographic techniques to achieve >98% purity .

Biological Significance and Mechanistic Insights

Role in Lipid Metabolism

As an omega-6 fatty acid, 5(Z),14(Z)-eicosadienoic acid may participate in eicosanoid biosynthesis, though its specific metabolic pathways remain underexplored. Related isomers, such as (11Z,14Z)-eicosadienoic acid, are precursors to pro-inflammatory mediators like prostaglandins and leukotrienes . The spatial arrangement of double bonds in 5(Z),14(Z)-eicosadienoic acid could influence membrane fluidity or receptor interactions, warranting further study.

Challenges and Future Directions

Knowledge Gaps

-

Biological Function: No direct studies on 5(Z),14(Z)-eicosadienoic acid’s role in human physiology.

-

Therapeutic Potential: Limited data on its efficacy in disease models.

Recommended Studies

-

Metabolic Tracing: Radiolabeled analogs to track incorporation into cellular lipids.

-

Structure-Activity Relationships: Comparative analysis with 5(Z),9(Z) and 11(Z),14(Z) isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume